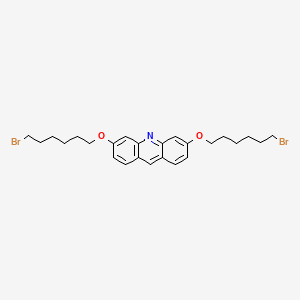
3,6-Bis(6-bromohexoxy)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(6-bromohexoxy)acridine is a chemical compound with the molecular formula C25H31Br2NO2 and a molecular weight of 537.33 g/mol . It is a derivative of acridine, a heteroaromatic compound known for its broad range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 3,6-Bis(6-bromohexoxy)acridine typically involves the reaction of acridine with 6-bromohexanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
3,6-Bis(6-bromohexoxy)acridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Intercalation with DNA: The planar structure of acridine derivatives allows them to intercalate with DNA, which is a significant reaction in biological systems.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,6-Bis(6-bromohexoxy)acridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,6-Bis(6-bromohexoxy)acridine involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The compound may also interact with specific proteins and enzymes involved in DNA processing, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
3,6-Bis(6-bromohexoxy)acridine can be compared with other acridine derivatives, such as:
3,6-Diaminoacridine: Known for its antibacterial properties.
Amsacrine: An anticancer agent that intercalates with DNA and inhibits topoisomerase II.
Proflavine: Used as an antiseptic and known for its DNA-binding properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and applications compared to other acridine derivatives .
Propriétés
Formule moléculaire |
C25H31Br2NO2 |
|---|---|
Poids moléculaire |
537.3 g/mol |
Nom IUPAC |
3,6-bis(6-bromohexoxy)acridine |
InChI |
InChI=1S/C25H31Br2NO2/c26-13-5-1-3-7-15-29-22-11-9-20-17-21-10-12-23(19-25(21)28-24(20)18-22)30-16-8-4-2-6-14-27/h9-12,17-19H,1-8,13-16H2 |
Clé InChI |
PSIOXLZHYIQGQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC3=C(C=CC(=C3)OCCCCCCBr)C=C21)OCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


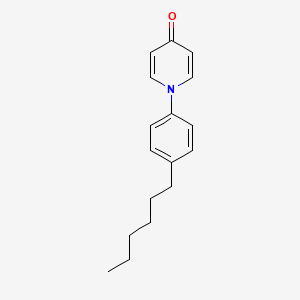
![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)


![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
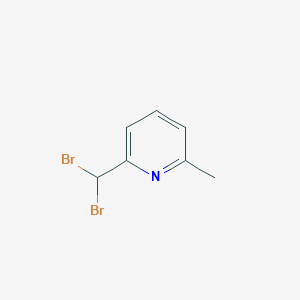
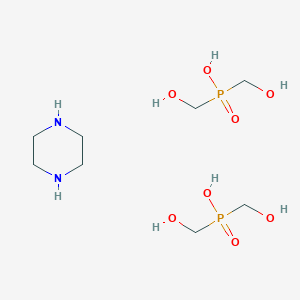
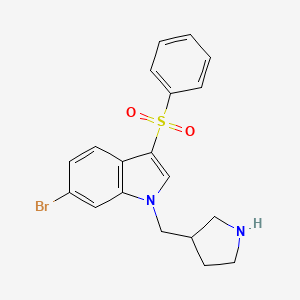
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)
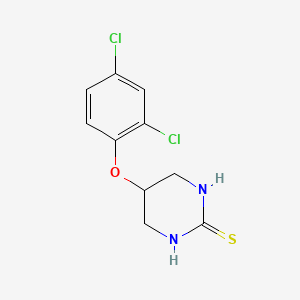
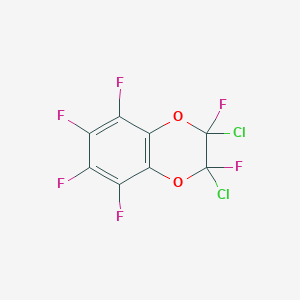
![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)
